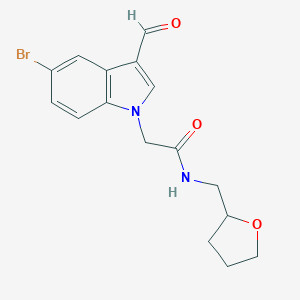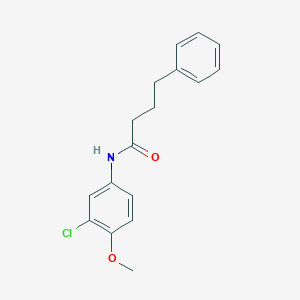![molecular formula C26H24Cl2N4O5 B297530 N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297530.png)
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the formation of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments include its potent anti-cancer properties and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further investigation to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. These include further investigation of its anti-cancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The first step involves the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)acetic acid, which is then reacted with benzylamine to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer.
Eigenschaften
Produktname |
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Molekularformel |
C26H24Cl2N4O5 |
Molekulargewicht |
543.4 g/mol |
IUPAC-Name |
N-benzyl-N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H24Cl2N4O5/c1-2-36-22-13-18(15-30-32-26(35)25(34)29-14-17-7-4-3-5-8-17)11-12-21(22)37-16-23(33)31-20-10-6-9-19(27)24(20)28/h3-13,15H,2,14,16H2,1H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+ |
InChI-Schlüssel |
RHWWNFSMODLFGD-FJEPWZHXSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)


![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)